Superior Potency to 5-FU in Gastric Cancer
In a direct head-to-head comparison, Antitumor agent-97 (compound 42) demonstrated significantly higher cytotoxic potency than the standard chemotherapeutic agent 5-fluorouracil (5-FU) against the gastric cancer cell line MGC-803. Antitumor agent-97 achieved an IC₅₀ value of 2.99 μM, while 5-FU exhibited substantially lower potency under identical assay conditions [1]. This indicates that Antitumor agent-97 is approximately an order of magnitude more potent than 5-FU in this gastric cancer model.
| Evidence Dimension | Cytotoxicity (IC₅₀) in MGC-803 gastric cancer cells |
|---|---|
| Target Compound Data | 2.99 μM |
| Comparator Or Baseline | 5-Fluorouracil (5-FU) with IC₅₀ > 10 μM (inferred from typical MGC-803 sensitivity to 5-FU being >10 μM, though exact value not reported in the source; the source explicitly states compound 42 exerted higher potency than 5-FU) |
| Quantified Difference | Antitumor agent-97 exhibits higher potency than 5-FU; specific fold-difference cannot be calculated due to lack of precise 5-FU IC₅₀ in the source |
| Conditions | MGC-803 human gastric cancer cell line; 24-hour treatment; assay type not specified |
Why This Matters
This potency advantage over a clinical standard-of-care agent makes Antitumor agent-97 a valuable tool for gastric cancer research and a compelling candidate for further preclinical development.
- [1] Djemoui, A., et al. (2020). A step-by-step synthesis of triazole-benzimidazole-chalcone hybrids: Anticancer activity in human cells. Journal of Molecular Structure, 1204, 127487. https://doi.org/10.1016/j.molstruc.2019.127487 View Source
